molecular formula C12H24N2O5 B3088651 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid CAS No. 1185560-03-5

2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid

Cat. No. B3088651
CAS RN: 1185560-03-5
M. Wt: 276.33
InChI Key: ZWPWRPQOJOMCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid, also known as 2-MMEPA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 209.24 g/mol and a melting point of 191-193°C. 2-MMEPA is used in a variety of laboratory experiments, such as in the synthesis of peptides, proteins, and other organic compounds, as well as in biochemical and physiological studies.

Mechanism of Action

Target of Action

A structurally similar compound, 2-methyl-n-((2’- (pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (pf-04455242), has been identified as a κ-opioid receptor (kor) antagonist

Biochemical Pathways

The specific biochemical pathways affected by 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid are not clear from the search results. If it does indeed target the κ-opioid receptor like PF-04455242, it could potentially influence pathways related to pain perception, stress response, and mood regulation. This is purely speculative and requires further investigation .

Result of Action

If it acts as a κ-opioid receptor antagonist, it could potentially block the effects of endogenous κ-opioid peptides, leading to alterations in pain perception, mood, and stress response . .

Advantages and Limitations for Lab Experiments

2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a relatively stable compound, and can be stored at room temperature for extended periods of time. However, 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid is a relatively weak acid, and its activity can be diminished by other compounds in the solution.

Future Directions

There are a number of potential future directions for the use of 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid in scientific research. One potential application is in drug design, as 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid can be used to modify existing drugs or design new molecules with desired properties. In addition, 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid could be used in the development of biosensors, as it has been shown to interact with proteins and enzymes. Furthermore, 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid could be used in the study of receptor-ligand interactions, as well as in the study of enzyme inhibition and activation. Finally, 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid could be used in the study of cell signaling pathways, as well as in the development of new therapeutic agents.

Scientific Research Applications

2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid is used in a variety of scientific research applications, including the synthesis of peptides, proteins, and other organic compounds. It is also used in biochemical and physiological studies, such as in the analysis of proteins and enzymes, as well as in the study of membrane proteins and their functions. In addition, 2-Methyl-N-(2-morpholinoethyl)propan-1-amine oxalic acid is used in the study of receptor-ligand interactions, as well as in the study of enzyme inhibition and activation.

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.C2H2O4/c1-10(2)9-11-3-4-12-5-7-13-8-6-12;3-1(4)2(5)6/h10-11H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWRPQOJOMCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCN1CCOCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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